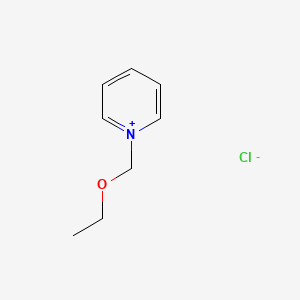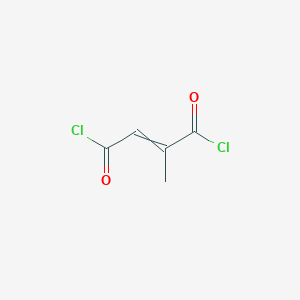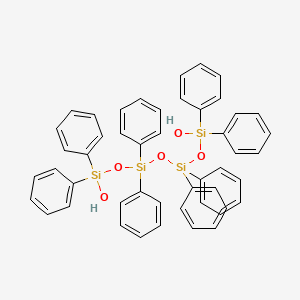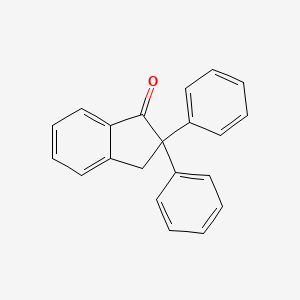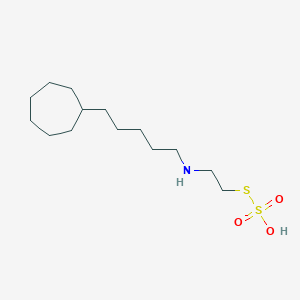
Europium edetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Europium edetate is a coordination compound formed between europium, a rare-earth element, and edetate, a chelating agent. Europium is known for its unique luminescent properties, making it valuable in various scientific and industrial applications. Edetate, also known as ethylenediaminetetraacetic acid, is a versatile chelating agent that can form stable complexes with many metal ions. The combination of europium and edetate results in a compound with interesting chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of europium edetate typically involves the reaction of europium salts with edetate in an aqueous solution. One common method is to dissolve europium chloride in water and then add an aqueous solution of disodium edetate. The reaction is carried out under controlled pH conditions, usually around pH 7-8, to ensure the complete formation of the this compound complex. The reaction can be represented as follows:
EuCl3+Na2EDTA→Eu(EDTA)+3NaCl
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity europium salts and edetate to ensure the quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pH, and concentration to maximize yield and purity.
化学反応の分析
Types of Reactions
Europium edetate can undergo various chemical reactions, including:
Oxidation and Reduction: Europium in the +3 oxidation state can be reduced to the +2 state under certain conditions.
Substitution: The edetate ligand can be replaced by other ligands in the presence of competing chelating agents.
Complexation: this compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide can oxidize europium from the +2 to the +3 state.
Reduction: Reducing agents like zinc powder can reduce europium from the +3 to the +2 state.
Substitution: Competing chelating agents such as nitrilotriacetic acid can replace edetate in the complex.
Major Products
Oxidation: Europium(III) oxide or europium(III) sulfate.
Reduction: Europium(II) chloride or europium(II) sulfate.
Substitution: Complexes with other chelating agents.
科学的研究の応用
Europium edetate has a wide range of applications in scientific research:
Chemistry: Used as a luminescent probe in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of phosphors for lighting and display technologies.
作用機序
The mechanism of action of europium edetate involves the chelation of europium ions by the edetate ligand. This chelation stabilizes the europium ion and enhances its luminescent properties. The complex can interact with various molecular targets, including proteins and nucleic acids, through coordination bonds and electrostatic interactions. These interactions can be exploited for imaging and diagnostic purposes.
類似化合物との比較
Similar Compounds
- Europium chloride
- Europium nitrate
- Europium acetate
Uniqueness
Europium edetate is unique due to its strong chelating ability and enhanced luminescent properties compared to other europium compounds. The presence of the edetate ligand provides additional stability and versatility, making it suitable for a wide range of applications in research and industry.
特性
CAS番号 |
15158-64-2 |
|---|---|
分子式 |
C10H12EuN2O8- |
分子量 |
440.17 g/mol |
IUPAC名 |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;europium(3+) |
InChI |
InChI=1S/C10H16N2O8.Eu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |
InChIキー |
ULADPMMCCVWIPU-UHFFFAOYSA-J |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Eu+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)

![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)


